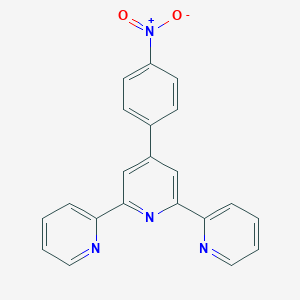

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

描述

4-(4-Nitrophenyl)-2,6-dipyridin-2-ylpyridine (CAS: 83993-82-2) is a polyaromatic compound featuring a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a 4-nitrophenyl moiety. Its molecular formula is C₂₃H₁₆N₂O₂, with a molecular weight of 352.385 g/mol and a calculated LogP of 6.51, indicating significant lipophilicity .

属性

IUPAC Name |

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2/c26-25(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAKPUZCHMXDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Components and Conditions

-

Starting Materials :

-

2-Acetylpyridine (2 equivalents)

-

4-Nitrobenzaldehyde (1 equivalent)

-

Ammonium acetate (as a nitrogen source)

-

Methanol or ethanol (solvent)

-

Potassium hydroxide (base catalyst)

-

-

Reaction Setup :

The mixture is refluxed under aerobic conditions at 80–90°C for 4–6 hours. The base facilitates deprotonation, enabling aldol condensation between the aldehyde and acetylpyridine.

Mechanistic Pathway

-

Aldol Condensation :

The enolate form of 2-acetylpyridine attacks the carbonyl carbon of 4-nitrobenzaldehyde, forming a chalcone intermediate. -

Michael Addition :

A second equivalent of 2-acetylpyridine undergoes nucleophilic addition to the α,β-unsaturated ketone. -

Cyclization and Aromatization :

Intramolecular cyclization, promoted by ammonium acetate, yields the terpyridine core. The nitro group remains intact due to its stability under basic conditions.

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure. The crude product is washed with ice-cold water to remove residual base and recrystallized from ethanol or acetonitrile. Yield typically ranges from 50% to 65%, depending on reaction optimization.

Alternative Synthetic Approaches

While the Kröhnke method dominates, alternative strategies have been explored for specialized applications:

Suzuki-Miyaura Cross-Coupling

This method couples a halogenated terpyridine precursor (e.g., 4-bromo-2,2':6',2''-terpyridine) with 4-nitrophenylboronic acid. Key parameters include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Na₂CO₃ or K₃PO₄

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

-

Temperature : 90–100°C under inert atmosphere

Yields are comparable to the Kröhnke method (~60%), but the requirement for pre-functionalized terpyridine precursors limits scalability.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, boosting yields to 70%.

-

Acid Additives : Trace acetic acid mitigates side reactions during cyclization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

-

Advantages :

-

Precise temperature control (ΔT ±1°C)

-

20–30% higher throughput compared to batch processes

-

Reduced solvent waste via in-line recycling

-

Purification at Scale

-

Automated Chromatography : Gradient elution systems using silica gel or alumina.

-

Crystallization Optimization : Seeding techniques and controlled cooling rates improve crystal purity (>98%).

Comparative Data Table: Synthesis Parameters

| Method | Starting Materials | Catalyst/Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Kröhnke | 2-Acetylpyridine, 4-Nitrobenzaldehyde | KOH, NH₄OAc | Methanol | 6 | 65 |

| Suzuki-Miyaura | 4-Bromo-terpyridine, 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | THF | 12 | 60 |

| Microwave-Assisted | 2-Acetylpyridine, 4-Nitrobenzaldehyde | KOH, NH₄OAc | Ethanol | 2 | 58 |

Challenges and Mitigation Strategies

-

Nitro Group Stability :

Prolonged heating above 100°C risks nitro reduction. Mitigated by strict temperature control and inert atmospheres. -

Byproduct Formation : Unreacted chalcone intermediates are removed via silica gel chromatography (hexane:ethyl acetate, 3:1).

化学反应分析

Types of Reactions

4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine is C15H12N4O2, with a molecular weight of approximately 284.28 g/mol. The compound features a nitrophenyl group attached to a terpyridine core, which enhances its ability to form stable complexes with metal ions. This structural characteristic is crucial for its applications in coordination chemistry and catalysis.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, facilitating the formation of complexes with various metal ions. Its ability to coordinate with metals like ruthenium(II) and palladium has been extensively studied, leading to applications in catalysis and materials science.

Key Features:

- Tridentate Nature : Binds through three nitrogen atoms, enhancing stability.

- Metal Complexes : Exhibits unique catalytic properties in oxidation reactions.

Biological Applications

Research indicates that this compound has significant biological activity, particularly in cancer research.

Mechanisms of Action:

- Cytotoxic Effects : Demonstrated antiproliferative effects against various cancer cell lines, including glioblastoma multiforme.

- DNA Intercalation : The compound's structure allows it to intercalate into DNA, suggesting potential for therapeutic applications.

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its interactions with biological systems.

Potential Applications:

- Metal-Based Drugs : Investigated for use in developing novel anticancer therapies.

- Phototherapy : Its photophysical properties may allow it to act as a photosensitizer, generating reactive oxygen species (ROS) upon light exposure.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic potential of this compound against breast adenocarcinoma cells. Results showed significant antiproliferative effects at nanomolar concentrations, with morphological changes indicative of apoptosis observed.

Case Study 2: Coordination Chemistry

Research focused on the coordination of this compound with transition metals revealed enhanced catalytic activity in oxidation reactions. The stability and reactivity of these metal complexes suggest potential applications in organic synthesis.

作用机制

The mechanism of action of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine is primarily based on its ability to coordinate with metal ions. The terpyridine core provides multiple binding sites for metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s activity.

相似化合物的比较

Table 1: Structural and Physicochemical Properties

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|---|---|

| 4-(4-Nitrophenyl)-2,6-dipyridin-2-ylpyridine | Pyridine | 2,6-Pyridin-2-yl; 4-4-nitrophenyl | C₂₃H₁₆N₂O₂ | 352.385 | 6.51 | Nitro, pyridine |

| 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine HBr | Pyridine | 2,6-Pyridin-2-yl; 4-4-methoxyphenyl | C₂₂H₁₈BrN₃O | 420.302 | 5.84 | Methoxy, pyridine |

| 4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | 4-Chlorophenyl; 2,6-dinitrophenyl | C₁₇H₁₄ClN₃O₄ | 368.77 | N/A | Chloro, nitro, tetrahydropyridine |

| 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 1,4-Dihydropyridine | 2,6-Phenyl; 4-thienyl | C₂₄H₁₆N₂S | 394.47 | N/A | Thienyl, dihydropyridine, cyano |

Key Observations :

- Electronic Effects : The nitro group in the target compound enhances electron deficiency compared to the methoxy-substituted analog (electron-donating) . This difference may influence redox behavior or binding affinity in biological systems.

- For example, 1,4-dihydropyridines are known for calcium channel modulation, whereas fully aromatic pyridines may prioritize different targets .

Insights :

- The target compound’s synthesis likely follows traditional Kröhnke methods, whereas newer analogs (e.g., dihydropyridines) employ microwave irradiation or solvent-free conditions for efficiency .

- Substituent-specific reagents (e.g., 4-nitrobenzaldehyde for the nitro group) dictate functionalization steps.

Key Points :

- The nitro group in the target compound may confer herbicidal activity similar to ’s analogs, though specific data is lacking .

- Unlike dihydropyridines (), the fully aromatic pyridine core lacks calcium channel activity but may interact with other targets (e.g., kinases) .

Physicochemical and Crystallographic Insights

- Crystal Packing : ’s dihydropyridine analog exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its structure. The target compound’s nitro group may promote similar interactions or π-stacking due to aromaticity .

生物活性

4-(4-Nitrophenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that belongs to the terpyridine family. Its unique structure incorporates both pyridine and nitrophenyl functionalities, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O2, with a molecular weight of approximately 284.28 g/mol. The presence of the nitrophenyl group enhances the electron-withdrawing character of the molecule, which may play a significant role in its biological efficacy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The compound can form stable complexes with various metal ions, which can influence its reactivity and biological interactions. These metal complexes often exhibit unique catalytic properties and can interact with biological molecules such as DNA.

- Cytotoxic Effects : Research indicates that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. The presence of the nitro group is believed to enhance these effects by facilitating interactions with cellular targets.

- Photophysical Properties : The compound's structure allows for potential applications in phototherapy, where light-induced activation can lead to the generation of reactive oxygen species (ROS), resulting in cell death in cancer cells .

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic potential of this compound against glioblastoma multiforme and breast adenocarcinoma cells demonstrated significant antiproliferative effects at nanomolar concentrations. Morphological changes characteristic of apoptosis were observed, indicating that the compound induces programmed cell death .

- Metal Complex Formation : Another investigation focused on the coordination chemistry of this compound with transition metals such as platinum and palladium. These metal complexes showed enhanced catalytic activity in oxidation reactions, suggesting potential applications in organic synthesis and materials science .

- Mechanistic Insights : The mechanism by which this compound exerts its biological effects was further elucidated through studies involving DNA intercalation and oxidative stress pathways. The ability to intercalate into DNA suggests a direct mechanism for its anticancer properties, while ROS generation contributes to its cytotoxicity .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro group enhances reactivity | Significant cytotoxicity against cancer cell lines |

| 4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine | Chlorophenyl group provides different reactivity | Moderate interaction with DNA; lower cytotoxicity |

| 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | Terpyridine framework allows for complexation | Notable for coordination with metal ions |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound can be synthesized via Kröhnke pyridine synthesis, which involves condensation of N-phenacylpyridinium salts with unsaturated ketones in the presence of ammonium acetate . Modern adaptations include solvent-free conditions or microwave-assisted heating to improve reaction efficiency (e.g., reduced reaction time from hours to minutes) . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde and ketone precursors), catalyst loading (e.g., ammonium acetate as a proton donor), and temperature (e.g., 423 K under microwave irradiation). Purity (>99%) is achieved via column chromatography or recrystallization .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular conformation (e.g., envelope-shaped pyridine rings with dihedral angles between aryl substituents) and hydrogen-bonding networks stabilizing the crystal lattice .

- Spectroscopy :

- ¹H-NMR : Identifies aromatic proton environments (e.g., pyridyl and nitrophenyl protons resonate at δ 7.5–8.5 ppm) .

- IR : Confirms functional groups (e.g., C≡N stretches at ~2200 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Explosive hazards : Avoid high-temperature decomposition (linked to nitro groups) by using inert atmospheres .

- Toxicity mitigation : Use fume hoods to prevent inhalation (H313 hazard code) and wear nitrile gloves to avoid dermal exposure (H315 code) .

- Waste disposal : Neutralize acidic byproducts (e.g., from nitrophenyl groups) before aqueous disposal, following P501 guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound?

- Methodological Answer : Discrepancies in spectroscopic or crystallographic data (e.g., disordered thiophene rings in analogous structures ) can be addressed via:

- DFT calculations : Simulate optimized geometries and compare with X-ray data to validate bond lengths/angles (e.g., deviations <0.05 Å indicate reliable experimental results) .

- Electron density maps : Analyze Hirshfeld surfaces to identify weak intermolecular interactions (e.g., C–H⋯π contacts) that may influence reactivity .

Q. What strategies improve yield in multi-step syntheses involving nitrophenyl and pyridyl groups?

- Methodological Answer :

- Stepwise coupling : Isolate intermediates (e.g., 4-nitrophenylboronic acid) to minimize side reactions .

- Catalytic systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (e.g., aryl-aryl bond formation) with >80% yield .

- Microwave assistance : Reduce reaction time for cyclization steps (e.g., 16 minutes vs. 24 hours conventionally) .

Q. How do substituent electronic effects influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis spectroscopy : Nitro groups (strong electron-withdrawing) redshift absorption maxima (λmax) via charge-transfer transitions .

- Theoretical modeling : TD-DFT predicts excitation energies (e.g., S₀→S₁ transitions) with <0.3 eV error vs. experimental data .

- Solvatochromism : Test in polar solvents (e.g., DMSO) to assess dipole moment changes, correlating with π→π* transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。